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molecular formula C8H9FN2O B1403145 3-amino-5-fluoro-N-methylbenzamide CAS No. 1332300-70-5

3-amino-5-fluoro-N-methylbenzamide

Cat. No. B1403145
M. Wt: 168.17 g/mol
InChI Key: HVHMGMPBJYBHRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09334269B2

Procedure details

To a roundbottom flask charged with 3-fluoro-N-methyl-5-nitrobenzamide (961 mg, 4.85 mmol) was added EtOH (16 mL). The resulting suspension was thoroughly purged with nitrogen prior to the addition of 10% Pd/C (43 mg, 0.485 mmol). The reaction mixture was purged with H2 (g), then stirred under 1 atm. H2 balloon at RT. After 2 d, the reaction mixture was filtered through Celite® (diatomaceous earth) with the aid of EtOH and the filtrate was dried under reduced pressure to afford 3-amino-5-fluoro-N-methylbenzamide (825 mg, 4.91 mmol, 100%).
Quantity
961 mg
Type
reactant
Reaction Step One
Name
Quantity
43 mg
Type
catalyst
Reaction Step Two
Name
Quantity
16 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([N+:12]([O-])=O)[CH:11]=1)[C:5]([NH:7][CH3:8])=[O:6]>[Pd].CCO>[NH2:12][C:10]1[CH:9]=[C:4]([CH:3]=[C:2]([F:1])[CH:11]=1)[C:5]([NH:7][CH3:8])=[O:6]

Inputs

Step One
Name
Quantity
961 mg
Type
reactant
Smiles
FC=1C=C(C(=O)NC)C=C(C1)[N+](=O)[O-]
Step Two
Name
Quantity
43 mg
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
16 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
stirred under 1 atm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting suspension was thoroughly purged with nitrogen
CUSTOM
Type
CUSTOM
Details
The reaction mixture was purged with H2 (g)
CUSTOM
Type
CUSTOM
Details
at RT
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through Celite® (diatomaceous earth) with the aid of EtOH
CUSTOM
Type
CUSTOM
Details
the filtrate was dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
NC=1C=C(C(=O)NC)C=C(C1)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.91 mmol
AMOUNT: MASS 825 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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